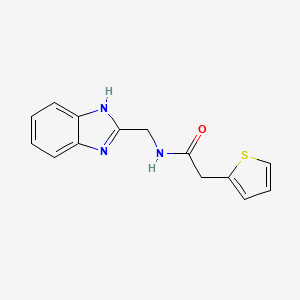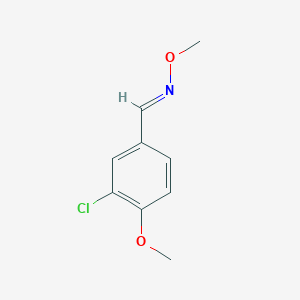
6-bromo-N-(1H-indazol-6-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(1H-indazol-6-yl)-8-méthoxy-2-oxo-2H-chromène-3-carboxamide est un composé organique synthétique qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de sa structure chimique unique et de ses applications potentielles. Ce composé est caractérisé par la présence d'un atome de brome, d'un groupement indazole, d'un groupe méthoxy et d'un noyau chromène, ce qui en fait une molécule polyvalente pour diverses réactions chimiques et activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-bromo-N-(1H-indazol-6-yl)-8-méthoxy-2-oxo-2H-chromène-3-carboxamide implique généralement plusieurs étapes, en partant de matières premières facilement disponiblesL'étape finale implique généralement la formation de la liaison carboxamide dans des conditions réactionnelles spécifiques, telles que l'utilisation de réactifs de couplage et de solvants appropriés .
Méthodes de production industrielle
Bien que les méthodes détaillées de production industrielle de ce composé spécifique ne soient pas largement documentées, l'approche générale consisterait à mettre à l'échelle les procédures de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de garantir un rendement élevé et une pureté du produit final. La production industrielle peut également impliquer l'utilisation de réacteurs à écoulement continu et d'autres technologies de pointe pour améliorer l'efficacité et la capacité de mise à l'échelle .
Analyse Des Réactions Chimiques
Types de réactions
6-bromo-N-(1H-indazol-6-yl)-8-méthoxy-2-oxo-2H-chromène-3-carboxamide peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer ou modifier certains groupes fonctionnels, tels que l'atome de brome.
Substitution : L'atome de brome dans le composé peut être substitué par d'autres groupes par le biais de réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le permanganate de potassium), les réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le solvant et le temps de réaction sont optimisées en fonction de la transformation souhaitée .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, tels que les groupes alkyle, aryle ou hétéroaryle .
Applications de la recherche scientifique
6-bromo-N-(1H-indazol-6-yl)-8-méthoxy-2-oxo-2H-chromène-3-carboxamide a été exploré pour diverses applications de recherche scientifique, notamment :
Chimie : Le composé sert de brique de base pour la synthèse de molécules et de matériaux plus complexes.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 6-bromo-N-(1H-indazol-6-yl)-8-méthoxy-2-oxo-2H-chromène-3-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure du composé lui permet de se lier à certaines enzymes ou à certains récepteurs, en modulant leur activité et en conduisant à divers effets biologiques. Par exemple, il peut inhiber des kinases spécifiques ou d'autres protéines impliquées dans les voies de la maladie .
Applications De Recherche Scientifique
6-bromo-N-(1H-indazol-6-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-bromo-N-(1H-indazol-6-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or other proteins involved in disease pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de l'indazole et des molécules à base de chromène, telles que :
- 6-bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine
- 6-((6-bromoquinolin-4-yl)amino)isoindolin-1-one
Unicité
Ce qui distingue le 6-bromo-N-(1H-indazol-6-yl)-8-méthoxy-2-oxo-2H-chromène-3-carboxamide, c'est sa combinaison spécifique de groupes fonctionnels, qui lui confèrent une réactivité chimique et une activité biologique uniques. Cela en fait un composé précieux pour la recherche ciblée et les applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C18H12BrN3O4 |
|---|---|
Poids moléculaire |
414.2 g/mol |
Nom IUPAC |
6-bromo-N-(1H-indazol-6-yl)-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H12BrN3O4/c1-25-15-6-11(19)4-10-5-13(18(24)26-16(10)15)17(23)21-12-3-2-9-8-20-22-14(9)7-12/h2-8H,1H3,(H,20,22)(H,21,23) |
Clé InChI |
XNIKHYYLBSVGMU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11049455.png)
![3-(4-methoxybenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049461.png)

![1-(4-methoxyphenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11049474.png)
![3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049481.png)
![(4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime)](/img/structure/B11049494.png)
![6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049501.png)
![8-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11049505.png)
![3-(furan-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049515.png)
![3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile](/img/structure/B11049523.png)


![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide](/img/structure/B11049544.png)
